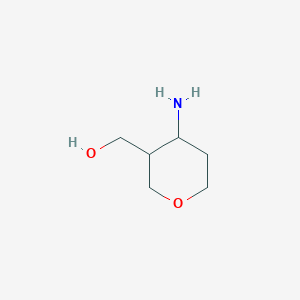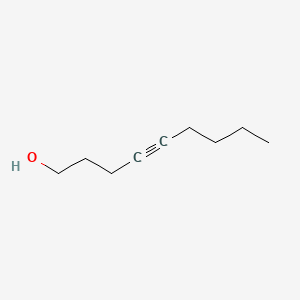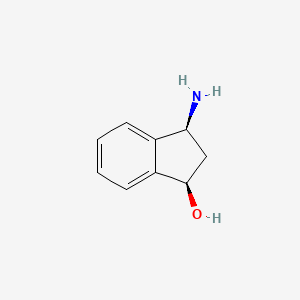![molecular formula C7H7N3 B11923036 2-Methyl-2H-pyrazolo[4,3-C]pyridine CAS No. 41373-08-4](/img/structure/B11923036.png)
2-Methyl-2H-pyrazolo[4,3-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine, leading to the formation of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridine. This intermediate can then undergo further functionalization through Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-2H-pyrazolo[4,3-C]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding pocket of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of downstream signaling pathways, such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with a similar core structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Methyl-2H-pyrazolo[4,3-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity
Properties
CAS No. |
41373-08-4 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-5-6-4-8-3-2-7(6)9-10/h2-5H,1H3 |
InChI Key |
ATKJKEWFSDRRMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=NC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)
![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)



![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

